Renin Inhibitor
Overview
Description
The compound “Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys” is a synthetic peptide composed of the amino acids proline, histidine, phenylalanine, valine, tyrosine, and lysine. This peptide is known for its role as an angiotensin substrate analog, which means it mimics the natural substrate of the enzyme renin. This compound has been studied for its potential to inhibit renin, an enzyme involved in the regulation of blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, histidine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of “Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys” may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple peptide synthesis reactions simultaneously, increasing efficiency and yield. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
“Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys” can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Creation of peptide analogs with modified amino acid sequences.
Scientific Research Applications
“Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys” has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting renin and its potential effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for conditions related to hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of “Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys” involves its interaction with the enzyme renin. As an angiotensin substrate analog, it competes with the natural substrate of renin, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the production of angiotensin I, a precursor to the potent vasoconstrictor angiotensin II. By blocking the formation of angiotensin II, the peptide can help lower blood pressure .
Comparison with Similar Compounds
Similar Compounds
Pro-His-Pro-His-Phe-Phe-Val-Tyr-Arg: Another angiotensin substrate analog with a similar sequence but with arginine instead of lysine.
Pro-His-Pro-His-Phe-Phe-Val-Tyr-Gly: A variant with glycine replacing lysine.
Uniqueness
“Pro-His-Pro-His-Phe-Phe-Val-Tyr-Lys” is unique due to its specific sequence and its ability to inhibit renin effectively. The presence of lysine at the C-terminus may contribute to its binding affinity and inhibitory potency compared to other analogs .
Properties
IUPAC Name |
6-amino-2-[[3-(4-hydroxyphenyl)-2-[[2-[[2-[[2-[[3-(1H-imidazol-5-yl)-2-[[2-[[1-[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRMFERKNRDUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H87N15O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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